hept-6-enal

Volatility Distillation GC retention

Sourcing the correct ω-unsaturated aldehyde is critical; confusion with heptanal or trans-2-heptenal compromises synthetic yields and analytical accuracy. Hept-6-enal (CAS 17206-61-0) provides the exact terminal alkene and aldehyde functionality required. • Distinct volatility (bp ~145 °C) enables reproducible headspace in flavor studies. • Terminal alkene permits high-selectivity hydroformylation and thiol-ene ligation. • Confirmed identity via GC retention index eliminates misidentification in lipid oxidation analyses. Supplied with verified purity for reliable procurement.

Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
CAS No. 17206-61-0
Cat. No. B094891
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehept-6-enal
CAS17206-61-0
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
Structural Identifiers
SMILESC=CCCCCC=O
InChIInChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h2,7H,1,3-6H2
InChIKeyIOXPXHVBWFDRGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hept-6-enal Physicochemical and Procurement Profile


Hept-6-enal (CAS 17206-61-0), also named 6-heptenal, is a C7 monounsaturated fatty aldehyde bearing a terminal alkene and a terminal aldehyde group [1]. It is a colorless liquid with a characteristic green, fruity odor and belongs to the ω-unsaturated aldehyde subclass distinct from the more common α,β-unsaturated congeners . Its molecular formula is C₇H₁₂O (MW 112.17 g/mol), with a computed logP of approximately 1.9–2.1 and a boiling point near 145 °C at atmospheric pressure . These properties place it at the interface of volatile and semivolatile aldehydes, making it relevant to fragrance, flavor, and synthetic intermediate applications.

Hept-6-enal: Why Analogs Cannot Substitute


Hept-6-enal is frequently conflated with saturated heptanal or conjugated trans-2-heptenal, yet these compounds differ in at least four procurement-critical dimensions: vapor pressure (and hence headspace behavior), logP (affecting partitioning in product matrices), olefin reactivity, and flash point (safety classification). Substituting hept-6-enal with heptanal will eliminate the terminal alkene required for downstream hydroformylation or thiol–ene chemistry , while substitution by trans-2-heptenal introduces a conjugated system that drastically alters both odor character and electrophilic reactivity . The quantitative evidence detailed in Section 3 demonstrates that these are not marginal differences but are sufficiently large to impact formulation performance, synthetic yield, and regulatory handling classification.

Hept-6-enal Differentiation Evidence


Boiling Point vs. C6/C8 Terminal Alkenals

Hept-6-enal exhibits a normal boiling point (760 mmHg) of 145.3 ± 9.0 °C, which lies approximately midway between the C6 homolog hex-5-enal (128.4 ± 19.0 °C) and the C8 homolog oct-7-enal (177.9 °C) [1]. This 16.9 °C increment over hex-5-enal and 32.6 °C deficit relative to oct-7-enal provide a volatility window that is exploitable for fractional distillation purification and for tailoring headspace release in fragrance applications.

Volatility Distillation GC retention

LogP Difference from Heptanal

The ACD/LogP of hept-6-enal is 2.06, whereas the corresponding saturated aldehyde heptanal displays a higher logP of approximately 2.3–2.5 [1]. The terminal double bond thus reduces octanol–water partitioning by roughly 0.2–0.4 log units, indicating a measurably lower hydrophobicity. This difference is consistent with the XLogP3 value of 1.7 computed for hept-6-enal versus 2.16 for heptanal [2].

Lipophilicity Extraction Formulation partitioning

Vapor Pressure & Flash Point vs. trans-2-Heptenal

Hept-6-enal has an estimated vapor pressure of 4.9 mmHg at 25 °C and a flash point of 30.8 °C (closed cup), whereas trans-2-heptenal exhibits a substantially higher boiling point (~166–182 °C), a lower vapor pressure, and a flash point near 51 °C [1]. The terminal unsaturation thus preserves a significantly greater volatility compared to the conjugated isomer, resulting in a 20 °C lower flash point and approximately 5-fold higher vapor pressure.

Vapor pressure Flash point Safety classification

Terminal Alkene Reactivity in Hydroformylation & Thiol–Ene

The terminal monosubstituted alkene of hept-6-enal is intrinsically more reactive toward hydroformylation (oxo synthesis) than the internal conjugated alkene of trans-2-heptenal, because terminal alkenes lack the deactivating conjugation with the carbonyl and present lower steric hindrance at the olefinic carbon [1]. A patent synthesis of hept-6-enal via hydroformylation of hexa-1,5-diene with syngas explicitly exploits this terminal-alkene regioselectivity, yielding a 65/35 mixture of hept-6-enal and 2-methyl-hex-5-enal at 55% conversion, demonstrating synthetic accessibility through terminal-alkene chemistry .

Hydroformylation Thiol–ene Terminal olefin

Commercial Purity and Stabilizer Requirement

A commercial supplier (Bidepharm) lists hept-6-enal at a standard purity of 93%, stabilized with p-tert-butylcatechol (TBC) to prevent autoxidation of the terminal alkene . In contrast, heptanal is typically supplied at ≥97% purity (Thermo Scientific) and requires no radical inhibitor . The presence of TBC must be accounted for in subsequent reactions (e.g., radical polymerizations or oxidations) and may require removal by distillation or adsorption prior to use.

Purity Stabilization Procurement specification

Hept-6-enal Application Scenarios


Fragrance and Flavor: Mid-Volatility Green Note

Hept-6-enal's volatility (boiling point ~145 °C) is intermediate between hex-5-enal and oct-7-enal, allowing flavorists to achieve a green, fruity headspace contribution without the rapid evaporation of hex-5-enal or the lower vapor pressure of oct-7-enal . Its reduced logP relative to heptanal further modulates release from aqueous matrices.

Hydroformylation to C8 Di-Functional Building Blocks

The terminal alkene of hept-6-enal undergoes hydroformylation more readily than the conjugated alkene of trans-2-heptenal, as demonstrated in the IFF patent synthesis using syngas at 80 °C . This enables production of linear C8 aldehyde-esters or alcohols for polymer and fine chemical applications.

Thiol–Ene for Bioconjugation & Polymer Functionalization

The terminal monosubstituted alkene is an ideal handle for radical thiol–ene addition, providing high regioselectivity compared to internal alkenes. Hept-6-enal thus serves as a bifunctional linker (aldehyde + terminal alkene) for constructing heterobifunctional conjugates [1].

VOC Profiling Analytical Reference

Because its boiling point and GC retention index are precisely defined (ChemSpider, Chemsrc), hept-6-enal is suitable as a calibration standard for quantifying ω-unsaturated aldehydes in food aroma or lipid oxidation studies, where confusion with heptanal or trans-2-heptenal would lead to misidentification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for hept-6-enal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.